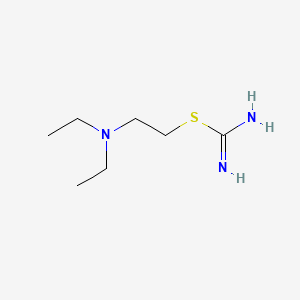
5-Methyl-4-trifluoromethyl-pyrimidine
Vue d'ensemble
Description
5-Methyl-4-trifluoromethyl-pyrimidine is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with other reagents .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-trifluoromethyl-pyrimidine can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving 5-Methyl-4-trifluoromethyl-pyrimidine are complex and involve multiple steps. The reactions are typically carried out under controlled conditions and monitored using various analytical techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-4-trifluoromethyl-pyrimidine can be determined using various techniques. For example, its molecular weight, refractive index, boiling point, and density can be determined .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 5-Methyl-4-trifluoromethyl-pyrimidine is used in synthesizing derivatives like 4-(trifluoromethyl)pyrido[4,3-d]pyrimidine. These derivatives are obtained through reactions involving specific pyrimidine compounds with alcoholic solutions, leading to various pyrido[4,3-d]pyrimidines. This chemical process is significant in the field of organic synthesis (Vasil’ev et al., 2010).
Biological and Pharmaceutical Research
- In the area of biological research, 5-Methyl-4-trifluoromethyl-pyrimidine derivatives like 5-trifluoromethyluracil and 5-trifluoromethyl-2'-deoxyuridine have been studied for their biochemical effects. These compounds have shown inhibitory effects on bacterial growth and phage activity, highlighting their potential in antimicrobial and phage therapy research (Heidelberger, 1963).
Synthesis of Trifluoromethylated Analogues
- The compound is also utilized in synthesizing trifluoromethylated analogues of 4,5‐Dihydroorotic Acid. These analogues, synthesized via a chiral auxiliary approach, demonstrate the compound's versatility in creating structurally diverse molecules, essential in medicinal chemistry and drug design (Sukach et al., 2015).
Antitumor and Antimicrobial Potential
- Research into 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, related to 5-Methyl-4-trifluoromethyl-pyrimidine, reveals their potential as anti-inflammatory and antimicrobial agents. This suggests the utility of the compound and its derivatives in developing new therapeutic agents (Aggarwal et al., 2014).
Optical and Material Applications
- 5-Methyl-4-trifluoromethyl-pyrimidine derivatives have applications in the field of materials science, specifically in creating organic light-emitting diodes (OLEDs). Their use in synthesizing Ir(III) metal complexes that emit light demonstrates the compound's utility in developing advanced electronic and photonic materials(Chih‐Hao Chang et al., 2013).
Safety and Hazards
5-Methyl-4-trifluoromethyl-pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
Propriétés
IUPAC Name |
5-methyl-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-10-3-11-5(4)6(7,8)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJFWNXSTJTKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-trifluoromethyl-pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



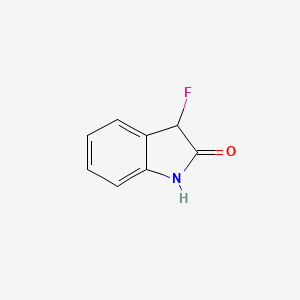
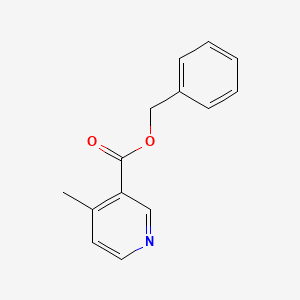
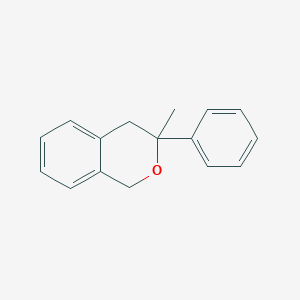
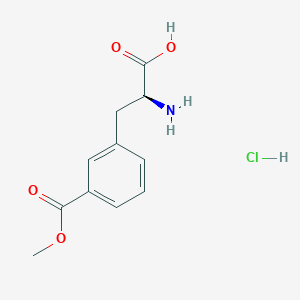
![1-[(3-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3367229.png)

![Acetamide, N-[4-(3-oxopropyl)phenyl]-](/img/structure/B3367249.png)

![Disodium 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[(1e)-3-methyltriaz-1-ene-1,3-diyl]}diethanesulfonate](/img/structure/B3367254.png)
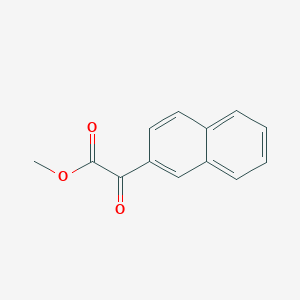

![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)
